(3-azidophenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-azidophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H,5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDAIKICIALGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902140-57-2 | |
| Record name | (3-azidophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of 3 Azidophenyl Methanamine
Reactivity of the Azide (B81097) Group
The azide group (-N₃) in (3-azidophenyl)methanamine is an energy-rich functional group that serves as a linchpin for diverse chemical transformations. Its reactivity is characterized by the ability to act as a 1,3-dipole in cycloaddition reactions and to undergo reduction to form an amine. These reactions are fundamental in the application of this compound as a building block in medicinal chemistry and materials science.
Huisgen 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry, involves the reaction of an azide with an alkyne to form a stable 1,2,3-triazole ring. wikipedia.orgfrontiersin.org This reaction is celebrated for its high yield, broad scope, and the formation of only easily removable byproducts. organic-chemistry.org The azide group of this compound readily participates in these reactions, providing a powerful tool for molecular assembly.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, yielding exclusively 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgnih.gov This reaction has become a premier example of click chemistry due to its reliability and mild reaction conditions. wikipedia.org The catalytic cycle is initiated by the in situ generation of the active Cu(I) catalyst, often from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. wikipedia.org
The reaction proceeds under aqueous conditions and at room temperature, tolerating a wide array of functional groups. organic-chemistry.org For this compound, the CuAAC reaction provides a straightforward method for conjugation with various alkyne-containing molecules. The reaction's efficiency can be significantly enhanced by the use of stabilizing ligands for the Cu(I) ion, such as tris(benzyltriazolylmethyl)amine (TBTA). wikipedia.orgnih.gov
Table 1: Examples of CuAAC Reactions with this compound Analogs
| Alkyne Reactant | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 25 | >99 | nih.gov |
| Propargyl Alcohol | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | Room Temp | High | wikipedia.org |
| (Prop-2-yn-1-yloxy)benzene | CuSO₄·5H₂O, Sodium Ascorbate | Various | Room Temp | High | beilstein-journals.org |
This table presents representative examples of CuAAC reactions. Specific yields for this compound may vary depending on the reaction conditions and the alkyne coupling partner.
To circumvent the cytotoxicity associated with copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cnbiochempeg.com This metal-free click reaction utilizes strained cyclooctynes, which possess a significantly lower activation energy for the cycloaddition reaction. biochempeg.com The driving force for the reaction is the relief of ring strain in the cyclooctyne (B158145) upon forming the stable triazole ring.
Derivatives of this compound can be readily conjugated to molecules containing strained alkynes like dibenzocyclooctyne (DIBO) or difluorinated cyclooctyne (DIFO) under physiological conditions. magtech.com.cnnih.gov SPAAC is highly bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes. researchgate.net This has made it an invaluable tool for in vivo labeling and imaging. nih.gov The reaction rates of SPAAC can be influenced by the structure of the cyclooctyne and the electronic properties of the azide. nih.govdatapdf.com
Table 2: Common Strained Alkynes Used in SPAAC
| Strained Alkyne | Abbreviation | Key Features |
| Dibenzocyclooctynol | DIBO | Rapid reaction kinetics. researchgate.net |
| Difluorinated cyclooctyne | DIFO | Enhanced reactivity due to electron-withdrawing fluorine groups. magtech.com.cn |
| Bicyclononyne | BCN | Offers a balance of stability and reactivity. |
Beyond SPAAC with strained alkynes, other metal-free click chemistry approaches have emerged. nih.gov These methods often rely on the activation of the alkyne or the azide through other means. For instance, the reaction of azides with activated dipolarophiles such as enamines or enolates can accelerate the 1,3-dipolar cycloaddition. nih.gov
Organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been employed to promote the cycloaddition between azides and α,β-unsaturated esters, leading to the regioselective formation of 1,4-disubstituted-1,2,3-triazoles. nih.gov These metal-free alternatives are particularly valuable in applications where residual metal contamination is a concern. nih.gov
The regioselectivity of the azide-alkyne cycloaddition is a critical aspect. The uncatalyzed Huisgen cycloaddition typically yields a mixture of 1,4- and 1,5-disubstituted triazoles. frontiersin.orgnih.gov In contrast, the CuAAC reaction is highly regioselective, exclusively producing the 1,4-isomer. nih.govnih.gov This is attributed to a stepwise mechanism involving a copper-acetylide intermediate. mdpi.com Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), on the other hand, selectively yields the 1,5-disubstituted triazole. wikipedia.org
Kinetic studies have shown that the CuAAC reaction exhibits a significant rate acceleration, up to 10⁷ to 10⁸ times faster than the uncatalyzed reaction. organic-chemistry.org The reaction kinetics can be influenced by various factors, including the choice of ligand, solvent, and the presence of additives. mdpi.com For instance, kinetic investigations have revealed a second-order dependence on the copper concentration for many ligand-assisted CuAAC reactions. mdpi.com In SPAAC, the reaction rate is primarily dictated by the degree of ring strain in the cycloalkyne. nih.gov
Reduction Chemistry of the Azide to Amine
The reduction of the azide group to a primary amine is a fundamental and widely used transformation. nih.gov This reaction converts this compound into (3-aminophenyl)methanamine, a diamine with broad utility in polymer science and as a precursor for other functional molecules. A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule.
Common methods for the reduction of aryl azides include catalytic hydrogenation (e.g., using H₂ with a palladium or platinum catalyst) and the Staudinger reaction, which involves treatment with a phosphine (B1218219) like triphenylphosphine (B44618) followed by hydrolysis. nih.gov Other reagents such as sodium borohydride (B1222165) in the presence of a catalyst, or zinc and ammonium (B1175870) chloride, have also been effectively used. cmu.eduresearchgate.net The chemoselective reduction of the azide in the presence of other reducible groups is an important consideration in complex molecule synthesis. researchgate.net For example, certain borane (B79455) derivatives have shown high chemoselectivity for azide reduction in the presence of esters, nitriles, and nitro groups. researchgate.net
Table 3: Common Reagents for the Reduction of Aryl Azides
| Reagent/Method | Conditions | Advantages | Potential Considerations |
| H₂/Pd-C | Catalytic palladium on carbon, various solvents | High yield, clean reaction | May reduce other functional groups (e.g., alkenes, nitro groups) |
| Triphenylphosphine (Staudinger Reaction) | Two steps: formation of an iminophosphorane, then hydrolysis | Mild conditions, tolerant of many functional groups | Stoichiometric amounts of phosphine required, phosphine oxide byproduct |
| Sodium Borohydride (NaBH₄) | Often requires a catalyst (e.g., tin(IV) bis(1,2-benzenedithiolate)) | Mild, inexpensive | May require specific catalysts for efficient reaction cmu.edu |
| Zinc/Ammonium Chloride | Zn dust, NH₄Cl, typically in an alcohol/water mixture | Inexpensive, effective for many substrates researchgate.net | Can be sensitive to other functional groups |
Reactivity of the Primary Amine Group
The primary amine group (-CH₂NH₂) in this compound is a versatile nucleophile and a base, allowing it to participate in a wide array of chemical reactions.
As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it an effective nucleophile. It can readily participate in nucleophilic substitution reactions, particularly with alkyl halides. However, these reactions can be difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to the increasing nucleophilicity of the alkylated amine products. chemguide.co.uk
A more controlled and synthetically useful reaction is nucleophilic acyl substitution. The amine group readily attacks the electrophilic carbonyl carbon of acylating agents such as acid chlorides, anhydrides, and esters to form stable amide bonds. masterorganicchemistry.comreddit.com This acylation reaction is a fundamental transformation in organic chemistry.
For example, the reaction with an acid chloride proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion and deprotonation to yield the corresponding N-substituted amide.
Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. youtube.comlibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org
The mechanism involves several steps:
Nucleophilic attack of the amine on the carbonyl carbon.
Proton transfer to form a neutral carbinolamine intermediate. libretexts.org
Protonation of the hydroxyl group to make it a good leaving group (water). libretexts.org
Elimination of water to form a positively charged iminium ion. libretexts.org
Deprotonation to yield the neutral imine. libretexts.org
The reaction rate is highly dependent on pH, with an optimal pH typically around 4-5. youtube.comlibretexts.org This pH is acidic enough to catalyze the reaction by protonating the carbonyl group, making it more electrophilic, but not so acidic as to protonate the amine nucleophile, which would render it unreactive. youtube.comlibretexts.org
| Carbonyl Compound | Amine | Product Type |
|---|---|---|
| Benzaldehyde (B42025) | This compound | Imine (Schiff Base) |
| Acetone | This compound | Imine (Schiff Base) |
| Cyclohexanone | This compound | Imine (Schiff Base) |
In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), the direct detection of aliphatic or benzylic amines can be challenging because they often lack a strong chromophore or fluorophore. thermofisher.comsigmaaldrich.com To overcome this, the primary amine group of this compound can be chemically modified through derivatization. This process involves reacting the amine with a labeling reagent to attach a moiety that is easily detectable by UV-Vis absorption or fluorescence detectors, thereby significantly enhancing sensitivity and selectivity. thermofisher.comnih.gov
Pre-column derivatization is a common strategy where the analyte is modified before injection into the HPLC system. thermofisher.comnih.gov Several reagents are available for this purpose, each reacting with the primary amine to form a stable, highly detectable derivative.
| Derivatizing Reagent | Abbreviation | Detection Method | Key Features |
|---|---|---|---|
| o-Phthalaldehyde | OPA | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govacs.org |
| Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | DNS-Cl | Fluorescence/UV | Forms stable sulfonamide derivatives with high fluorescence quantum yields. thermofisher.com More stable than OPA derivatives. nih.gov |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence | Reacts with both primary and secondary amines to form stable, highly fluorescent carbamate (B1207046) derivatives. thermofisher.comnih.gov |
| Benzoyl Chloride | - | UV | Forms stable benzamide (B126) derivatives with strong UV absorbance. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Palladium on carbon (Pd/C) |
| Adams' catalyst (PtO₂) |
| Raney Nickel |
| Triphenylphosphine (PPh₃) |
| Tributylphosphine (PBu₃) |
| Lithium aluminum hydride (LiAlH₄) |
| Sodium borohydride (NaBH₄) |
| Nickel(II) chloride (NiCl₂) |
| Cobalt(II) chloride (CoCl₂) |
| Copper(II) sulfate (CuSO₄) |
| Tin(IV) 1,2-benzenedithiolate |
| Benzaldehyde |
| Acetone |
| Cyclohexanone |
| o-Phthalaldehyde (OPA) |
| Dansyl Chloride |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) |
| Benzoyl Chloride |
Orthogonal Reactivity and Selective Functionalization Strategies
The presence of both an azide and a primary amine in this compound allows for a range of selective chemical transformations. The orthogonality of these groups stems from their differing reactivity towards various reagents and reaction conditions. This enables one group to be modified while the other remains intact, providing a powerful tool for synthetic chemists.
One of the most common and mild methods for the selective reduction of an azide to a primary amine is the Staudinger reaction. alfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction typically involves the treatment of the azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to yield the amine and a phosphine oxide byproduct. alfa-chemistry.comwikipedia.org The Staudinger reduction is highly chemoselective for the azide group, leaving the primary amine of this compound untouched under appropriate conditions. This selectivity is crucial for applications where the newly formed amine needs to be differentiated from the existing one.
Conversely, the primary amine can be selectively functionalized in the presence of the azide group. Standard amine chemistry, such as acylation, alkylation, and sulfonylation, can be employed. The choice of reagents and reaction conditions is critical to avoid unwanted side reactions with the azide moiety. For instance, acylation with acid chlorides or anhydrides under basic conditions will selectively form an amide at the aminomethyl group.
The azide group, on the other hand, is known for its participation in a variety of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). organic-chemistry.orgijrpc.com These "click chemistry" reactions are highly efficient and selective, allowing for the formation of a stable triazole ring from an azide and an alkyne. organic-chemistry.org This provides a powerful method for conjugating this compound to other molecules containing an alkyne functionality, without affecting the primary amine. The high reactivity of benzylic azides, in particular, has been noted to be greater than their aryl azide counterparts in such reactions. acs.org
Furthermore, the benzylic C-H bonds of the methanamine group offer another avenue for functionalization. While the azide group is generally stable, the benzylic position can be targeted for reactions such as oxidation or substitution under specific catalytic conditions. For example, copper-catalyzed methods have been developed for the azidation of benzylic C-H bonds, highlighting the potential for further functionalization at this position, although in the context of this compound, this would lead to a di-azido compound. nih.gov
The following table summarizes some of the orthogonal functionalization strategies for this compound:
| Functional Group Targeted | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Azide | Staudinger Reduction | 1. PPh₃2. H₂O | Primary Amine |
| Azide | CuAAC | Alkyne, Cu(I) catalyst | 1,2,3-Triazole |
| Azide | SPAAC | Strained Alkyne (e.g., cyclooctyne) | 1,2,3-Triazole |
| Amine | Acylation | Acid chloride or anhydride, base | Amide |
| Amine | Alkylation | Alkyl halide, base | Secondary or Tertiary Amine |
| Amine | Sulfonylation | Sulfonyl chloride, base | Sulfonamide |
Elucidation of Reaction Mechanisms Through Experimental and Theoretical Approaches
The selective reactions of this compound are underpinned by well-studied reaction mechanisms, which have been elucidated through a combination of experimental and theoretical methods.
Staudinger Reduction: The mechanism of the Staudinger reaction has been extensively investigated. It proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate. alfa-chemistry.comwikipedia.org This intermediate then undergoes a four-membered ring transition state to release dinitrogen gas (N₂) and form an iminophosphorane. alfa-chemistry.com Subsequent hydrolysis of the iminophosphorane yields the primary amine and a stable phosphine oxide. organic-chemistry.orgwikipedia.org Kinetic studies and computational analyses have provided detailed insights into the energetics and transition states of this process. nih.gov For aryl azides, the reaction is generally efficient, and the presence of the aminomethyl group is not expected to significantly interfere with the fundamental mechanism.
Azide-Alkyne Cycloaddition: The mechanism of the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne has also been a subject of intense study. organic-chemistry.org The uncatalyzed thermal reaction proceeds through a concerted pericyclic mechanism, but often requires high temperatures and can lead to a mixture of regioisomers. organic-chemistry.org The copper(I)-catalyzed version (CuAAC) follows a different, stepwise mechanism involving the formation of a copper acetylide intermediate. This intermediate then reacts with the azide, leading to the regioselective formation of the 1,4-disubstituted triazole. organic-chemistry.org The role of the copper catalyst is to lower the activation energy and control the regioselectivity of the reaction. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces of these cycloaddition reactions and explaining the observed regioselectivity. nih.govnih.gov
Reactivity of the Aminomethyl Group: The functionalization of the aminomethyl group follows well-established mechanistic pathways. For example, acylation with an acid chloride proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of the chloride leaving group. The basicity of the amine and the electrophilicity of the acylating agent are key factors influencing the reaction rate.
Theoretical Studies: Computational chemistry provides a powerful tool for understanding the electronic properties and reactivity of this compound. DFT calculations can be used to determine the molecular orbital energies (HOMO and LUMO), charge distributions, and electrostatic potential of the molecule. nih.govnih.gov These calculations can help to predict the relative reactivity of the azide and amine groups towards different electrophiles and nucleophiles. For instance, the calculated nucleophilicity of the amine nitrogen versus the terminal nitrogen of the azide can provide a rationale for the observed selectivity in certain reactions. Furthermore, theoretical modeling of reaction pathways can help to identify transition states and intermediates, providing a deeper understanding of the reaction mechanisms at a molecular level.
Applications and Functionalization Strategies of 3 Azidophenyl Methanamine Derivatives
Development of Bioconjugation Reagents and Chemical Biology Probes
The dual functionality of (3-azidophenyl)methanamine derivatives is particularly advantageous in the design of reagents for bioconjugation and chemical biology. These tools enable the precise study of biomolecules in their native environments with minimal perturbation. nih.gov
Site-specific modification of proteins and peptides is crucial for understanding their function, dynamics, and localization. Derivatives of this compound can be employed to introduce an azide (B81097) handle onto these biomolecules for subsequent labeling.
One strategy involves the functionalization of the methanamine group to create a protein-reactive moiety. For instance, the amine can be acylated with a molecule containing a thiol-reactive maleimide or an amine-reactive N-hydroxysuccinimide (NHS) ester. This transforms the this compound core into a heterobifunctional crosslinker. The NHS ester can react with lysine residues on a protein, while the maleimide can target cysteine residues, thereby covalently attaching the azidophenyl group to the protein surface.
A more advanced approach for achieving site-specificity involves the genetic incorporation of unnatural amino acids (UAAs). The UAA p-azido-L-phenylalanine (pAzF), which shares the azidobenzyl core structure, is widely used for this purpose. nih.govnih.gov By engineering a protein to contain pAzF at a specific position, the azide group is precisely placed. This azide can then be selectively reacted with an alkyne-functionalized probe via click chemistry to label the protein with moieties such as fluorophores or PET tracers for imaging applications. nih.gov While not a direct use of this compound, the success of pAzF underscores the utility of the azidobenzyl group in protein science.
Furthermore, the benzylamine (B48309) moiety itself can be used for specific chemical ligations. For example, benzylamine derivatives have been shown to react selectively with dehydroalanine (Dha) residues, which can be generated from cysteine or serine on a protein. researchgate.net This aza-Michael ligation offers another route for the site-specific introduction of the azide functionality from a this compound-derived reagent.
Table 1: Strategies for Site-Specific Protein Labeling
| Strategy | Description | Key Moieties Involved |
|---|---|---|
| Heterobifunctional Crosslinking | The amine group of this compound is modified to carry a reactive group (e.g., NHS ester, maleimide) that targets specific amino acid residues (e.g., lysine, cysteine). | Azide, Amine, NHS Ester, Maleimide |
| Unnatural Amino Acid Incorporation | An amino acid with an azidobenzyl side chain (e.g., pAzF) is genetically encoded into the protein at a specific site. | Azide, Alkyne (on probe) |
The functionalization of nucleic acids is essential for applications in diagnostics, therapeutics, and nanotechnology. nih.gov Click chemistry has become a cornerstone for the modification of DNA and RNA due to its high efficiency and orthogonality. sciengine.com
Derivatives of this compound can be designed to act as nucleic acid modifying agents. A common strategy involves first modifying a nucleoside with a reactive alkyne group. The this compound can then be functionalized on its amine group with a payload (e.g., a dye, a biotin tag, or a drug molecule) and subsequently "clicked" onto the alkyne-modified nucleoside via CuAAC. nih.gov These modified nucleosides can then be incorporated into oligonucleotides during solid-phase synthesis.
Alternatively, the amine group of this compound could be used to react with activated positions on the nucleobase or the sugar-phosphate backbone, although this approach may be less specific. A more controlled method involves converting the amine into a different reactive group, such as a phosphoramidite, which would allow its direct incorporation into the oligonucleotide chain during synthesis, introducing a pendant azidophenyl group for post-synthetic modification. nih.govnih.gov This allows for the attachment of various molecules to the nucleic acid structure with high precision. idtdna.com
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. mdpi.com The azide group of this compound makes it an ideal component for creating bioorthogonal probes. nih.gov The small size of the azide group ensures it is minimally perturbing when incorporated into biomolecules. mdpi.com
A typical bioorthogonal labeling strategy involves two steps. First, a biomolecule of interest (e.g., a glycan, protein, or lipid) is metabolically labeled with a substrate analog containing one reactive handle (e.g., an azide). nih.gov Then, a probe molecule containing the complementary handle (e.g., a strained alkyne like dibenzocyclooctyne, DBCO) is introduced. nih.gov This probe is also functionalized with a reporter tag, such as a fluorophore. The two handles react selectively inside the living system, allowing for the visualization or isolation of the target biomolecule.
This compound can serve as a core scaffold for building such probes. The amine group can be readily conjugated to various reporters (fluorophores, biotin) or therapeutic agents, while the azide group is reserved for the bioorthogonal reaction. This modular design allows for the creation of a diverse library of functionalization tools from a single, versatile precursor.
Cellular imaging allows for the visualization of biological processes in real-time. Probes derived from this compound can be used to label specific cellular components for imaging studies. The fundamental principle relies on the bioorthogonal click reaction to attach a fluorescent dye to a target that has been pre-labeled with an alkyne. nih.gov
For example, a derivative of this compound can be synthesized where the amine group is linked to a targeting moiety, such as a peptide that binds to a specific cell surface receptor or a small molecule that accumulates in a particular organelle. nih.gov After this targeting probe has localized, a second molecule—a fluorophore bearing a strained alkyne—is added. The azide on the probe reacts with the alkyne via SPAAC, leading to the covalent attachment of the fluorophore at the desired location, enabling targeted fluorescence imaging. nih.gov This "pre-targeting" approach can improve the signal-to-noise ratio by reducing background fluorescence from unbound probes.
Table 2: Components of a this compound-Based Imaging Probe
| Component | Function | Chemical Group from Core Structure |
|---|---|---|
| Targeting Moiety | Directs the probe to a specific biological location (e.g., receptor, organelle). | Attached via the methanamine group. |
| Bioorthogonal Handle | Participates in the click reaction for fluorophore attachment. | The azide group. |
Utilization in Advanced Materials Science and Polymer Chemistry
The ability of this compound to participate in step-growth polymerization through its two distinct functional groups opens avenues for the creation of novel functional polymers.
Click polymerization, particularly the CuAAC reaction between monomers containing azide and alkyne groups, is a powerful method for synthesizing functional polymers like poly(triazole)s. nih.govresearchgate.net These reactions are highly efficient and lead to polymers with well-defined structures and high molecular weights. nih.gov
This compound can be envisioned as a component in such polymerizations. To create a homopolymer, the methanamine group would first need to be converted into an alkyne. The resulting monomer, containing both an azide and an alkyne, could then undergo intramolecular or intermolecular click reactions to form a poly(triazole).
More commonly, this compound could be used to synthesize a diamine or diazide monomer for copolymerization. For instance, reacting the amine group with an alkyne-containing acyl chloride would produce an α-azide, ω-alkyne monomer suitable for step-growth polymerization. nih.gov Alternatively, reacting two equivalents of this compound with a dialkyne would create a diazide monomer that can be copolymerized with other dialkyne monomers. This approach allows for the incorporation of the phenyl and amine functionalities into the polymer backbone, which can influence the material's properties, such as thermal stability, solubility, and potential for post-polymerization modification. nih.govresearchgate.net
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| p-Azido-L-phenylalanine (pAzF) |
| Dehydroalanine (Dha) |
Surface Modification and Immobilization Strategies
This compound is a heterobifunctional molecule that serves as a versatile linker for the modification and immobilization of various substrates. Its utility stems from the distinct reactivity of its two primary functional groups: the azide (-N₃) and the aminomethyl (-CH₂NH₂). These groups provide orthogonal routes for covalent attachment, allowing for the creation of well-defined and functionalized surfaces on materials ranging from nanoparticles to electrodes and biomaterials. nih.govnih.gov
The primary strategies for leveraging this compound in surface chemistry involve either the azide group or the amine group as the initial point of attachment, leaving the other group available for subsequent functionalization.
Immobilization via the Azide Group:
The azide functionality is predominantly utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." rsc.orgirjweb.com This reaction forms a stable and robust 1,2,3-triazole linkage with molecules or surfaces bearing a terminal alkyne group. nih.gov The CuAAC reaction is highly valued for its efficiency, specificity, and compatibility with a wide range of solvents and conditions, including aqueous environments. nih.gov Surfaces such as gold electrodes, silica, and various polymers can be pre-functionalized with alkyne-terminated self-assembled monolayers (SAMs), to which this compound can be "clicked." acs.org This process results in a surface densely functionalized with primary amine groups, which can then be used to immobilize proteins, enzymes, or other bioactive molecules.
Immobilization via the Amine Group:
The primary amine of the aminomethyl group provides a complementary route for surface attachment. Standard bioconjugation techniques can be employed, such as:
Amide Bond Formation: The amine group readily reacts with surfaces functionalized with carboxylic acids, often activated by carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS), to form stable amide bonds. nih.gov
Imine Formation and Reductive Amination: Reaction with aldehyde-modified surfaces yields an imine (Schiff base), which can be subsequently reduced to a stable secondary amine linkage.
Epoxide Ring-Opening: The amine can act as a nucleophile to open epoxide-functionalized surfaces, forming a stable carbon-nitrogen bond.
Cross-linking: Reagents like glutaraldehyde can be used to link the amine group to other primary amines on a surface or within a matrix, a common strategy for immobilizing enzymes. researchgate.netrevistabionatura.com
By first immobilizing this compound via its amine group, a surface is created that presents a field of reactive azide groups. This "azide-ready" surface is an excellent platform for the subsequent attachment of alkyne-modified molecules, nanoparticles, or biomolecules through the highly efficient CuAAC reaction. nih.gov
The choice of immobilization strategy depends on the nature of the substrate, the desired orientation of the immobilized molecule, and the chemistry required for subsequent modification steps.
Table 1: Surface Modification and Immobilization Strategies using this compound
| Immobilization Strategy | Reactive Group on Linker | Reactive Group on Surface | Resulting Covalent Linkage | Typical Substrates |
| Click Chemistry (CuAAC) | Azide (-N₃) | Terminal Alkyne | 1,2,3-Triazole | Gold, Silica, Nanoparticles, Polymers |
| Amide Coupling | Amine (-NH₂) | Carboxylic Acid (activated) | Amide | Biomolecules, Polymers, Functionalized Silica |
| Reductive Amination | Amine (-NH₂) | Aldehyde | Secondary Amine | Modified Polymers, Biomaterials |
| Epoxide Ring-Opening | Amine (-NH₂) | Epoxide | β-Amino Alcohol | Epoxy-coated slides, Polymers |
Construction of Microporous Organic Networks and Supramolecular Assemblies
The unique structural and reactive characteristics of this compound derivatives make them valuable building blocks for the bottom-up construction of highly ordered, porous materials. These materials include microporous organic networks, such as covalent organic frameworks (COFs), and non-covalent supramolecular assemblies. The ability to form robust covalent bonds via the azide group and participate in directional interactions through the amine moiety allows for precise control over the resulting architecture.
In the realm of supramolecular chemistry, the amine group of this compound is a key player in forming non-covalent assemblies. It can act as a hydrogen bond donor, interacting with complementary acceptors on other molecules to guide self-assembly into predictable patterns like sheets, helices, or capsules. Furthermore, the amine can be protonated to form ammonium (B1175870) ions, enabling strong electrostatic interactions with anionic species. This directional hydrogen bonding and potential for ionic interactions are fundamental to the construction of complex supramolecular structures. The azide group can remain as a latent reactive handle within these assemblies, allowing for their subsequent covalent capture or functionalization.
Table 2: Role in Microporous and Supramolecular Structures
| Structure Type | Key Functional Group | Primary Interaction/Reaction | Resulting Feature |
| Microporous Organic Networks | Azide (-N₃) | Azide-Alkyne Cycloaddition | Permanent Porosity, Covalent Stability |
| Supramolecular Assemblies | Amine (-NH₂) | Hydrogen Bonding, Ionic Interactions | Ordered Non-covalent Architectures |
| Post-Synthetic Modification | Amine (-NH₂) / Azide (-N₃) | Covalent Bond Formation | Functionalized Pores/Surfaces |
Fabrication of Advanced Organic Optoelectronic Materials
Organic optoelectronic materials are central to technologies like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The performance of these materials is highly dependent on their molecular structure, which dictates key properties like absorption/emission wavelengths and charge transport capabilities. nih.govresearchgate.net this compound derivatives can be incorporated into the molecular design of these materials to impart specific functionalities.
The azide group serves as a versatile chemical handle for covalently attaching photoactive or electroactive molecules to surfaces or other components within a device structure. For instance, an azide-functionalized chromophore can be "clicked" onto an alkyne-modified electrode or charge-transport layer, ensuring a durable and well-defined interface for efficient charge injection or extraction. This method of anchoring prevents phase separation and enhances the long-term stability of the device.
Furthermore, the transformation of the azide group itself can be exploited. For example, upon thermal or photo-activation, azides can form highly reactive nitrenes. This reactivity can be used to create cross-linked networks from soluble precursor materials directly within the device fabrication process. This in-situ cross-linking can improve the morphological stability and solvent resistance of the active layers in multilayer devices, which is a critical challenge in the manufacturing of printed organic electronics. The amine group can also be used to tune the electronic properties of a conjugated molecule through its electron-donating character or to control intermolecular interactions via hydrogen bonding, influencing the solid-state packing and, consequently, the material's charge mobility.
Precursor in Heterocyclic and Complex Molecule Synthesis
Formation of 1,2,3-Triazole Scaffolds in Target Synthesis
The 1,2,3-triazole ring is a highly sought-after heterocyclic motif in medicinal chemistry and materials science due to its stability, rigid structure, and ability to engage in hydrogen bonding and dipole interactions. nih.govresearchgate.net this compound is an ideal precursor for the synthesis of molecules containing this scaffold, primarily through the Huisgen 1,3-dipolar cycloaddition of its azide group with an alkyne.
The copper(I)-catalyzed version of this reaction (CuAAC) is particularly powerful, proceeding with high regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. acs.org This "click" reaction is exceptionally reliable and has a broad substrate scope, allowing for the straightforward coupling of the (3-aminomethyl)phenyl moiety to a vast array of alkyne-containing molecules. This has been widely exploited in the synthesis of hybrid molecules where the triazole acts as a stable linker connecting the aminophenyl unit to another pharmacophore or functional group.
In drug discovery, for example, the this compound fragment can be clicked onto an alkyne-modified bioactive molecule to explore new chemical space and structure-activity relationships. The resulting compound benefits from the physicochemical properties of the triazole ring, which is often considered a bioisostere for an amide bond but with improved metabolic stability.
Table 3: Synthesis of 1,2,3-Triazole Derivatives
| Reactant 1 | Reactant 2 | Reaction Type | Key Feature | Application Area |
| This compound | Terminal Alkyne | CuAAC (Click Chemistry) | High yield, 1,4-regioselectivity | Medicinal Chemistry, Materials Science |
| This compound | Internal Alkyne | Thermal Cycloaddition | Mixture of regioisomers | Complex Molecule Synthesis |
Role in the Construction of Nitrogen-Containing Heterocycles
Beyond the ubiquitous triazole synthesis, the azide and amine functionalities of this compound make it a versatile precursor for a variety of other nitrogen-containing heterocycles, which are foundational structures in pharmaceuticals and functional materials. nih.govresearchgate.net
The azide group can undergo reactions other than cycloaddition. For instance, the Staudinger reaction with a phosphine (B1218219) can reduce the azide to an aza-ylide, which can then be intercepted by an electrophile (like an ester or ketone) in an intramolecular fashion to form nitrogen-containing rings such as lactams or other heterocycles. Alternatively, the azide can be reduced to a primary amine. If the molecule contains another suitable functional group, this newly formed amine can participate in a cyclization reaction to build the heterocyclic core.
The primary amine of the this compound core is also a powerful handle for heterocyclic synthesis. It can serve as a nucleophile in condensation reactions with dicarbonyl compounds to form heterocycles like pyrroles or be used in multicomponent reactions to build more complex heterocyclic systems. For example, it can be a component in the synthesis of pyrimidines or benzodiazepines. The presence of the azide group on the phenyl ring allows this functionality to be carried through the synthesis and used in a later step for further conjugation or modification. This dual functionality enables the synthesis of complex molecules where a heterocyclic core is appended with a latent reactive group for subsequent "click" reactions. irjweb.com
Ligand Precursors in Coordination Chemistry and Catalysis
In coordination chemistry, ligands play a crucial role in dictating the properties and reactivity of metal complexes, which are the heart of homogeneous catalysis. This compound and its derivatives are valuable precursors for designing ligands due to the presence of the amine nitrogen, which can act as a Lewis base to coordinate with metal centers.
The primary amine can be readily transformed into a wide range of ligand types. For example, condensation with aldehydes or ketones produces Schiff base (imine) ligands. If a salicylaldehyde derivative is used, this yields multidentate salicylaldimine ligands that can form highly stable chelate complexes with a variety of transition metals. Further reaction of the primary amine with other reagents can lead to the formation of amidine, guanidine, or phosphine-amine ligands, each offering distinct steric and electronic properties to the resulting metal complex.
The azide group adds a unique dimension to these ligands. In many cases, it remains as a non-coordinating "spectator" group, allowing the resulting metal complex to be used as a "metalloligand" that can be subsequently attached to other molecules or surfaces via click chemistry. This is a powerful strategy for immobilizing homogeneous catalysts, combining the high activity and selectivity of molecular catalysts with the ease of separation of heterogeneous catalysts. In some instances, the azide itself can weakly coordinate to a metal center or undergo reactions at the metal center, leading to novel reactivity and catalytic pathways.
Advanced Analytical and Spectroscopic Methodologies for 3 Azidophenyl Methanamine
Spectroscopic Techniques for Comprehensive Structural Elucidation (Focus on Methodologies)
Spectroscopic methods provide fundamental insights into the molecular architecture of (3-azidophenyl)methanamine, with each technique offering unique information about its structural components and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Molecular Architectures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and assignment of all hydrogen atoms in the molecule. The aromatic region typically displays complex splitting patterns due to the meta-substitution. The protons on the aromatic ring are chemically non-equivalent and their signals are influenced by the electronic effects of both the azido (B1232118) (-N₃) and aminomethyl (-CH₂NH₂) groups. The benzylic protons of the -CH₂NH₂ group appear as a singlet, while the amine protons often present as a broad singlet due to chemical exchange and quadrupole effects of the nitrogen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum will show signals for the benzylic carbon and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the azide (B81097) group and the electron-donating tendency of the aminomethyl group. Quaternary carbons (C-1 and C-3) can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on established substituent effects for analogous compounds like benzylamine (B48309) and phenyl azide.
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Ar-H | ¹H | 7.00 - 7.40 | Multiplet (m) | Complex pattern due to meta-substitution. |
| -C H₂NH₂ | ¹H | ~3.90 | Singlet (s) | Benzylic protons adjacent to the amine group. |
| -CH₂NH ₂ | ¹H | ~1.50 | Broad Singlet (br s) | Exchangeable protons, signal may be broad. |
| -C H₂NH₂ | ¹³C | ~46 | - | Aliphatic carbon signal. |
| Ar-C (protonated) | ¹³C | 115 - 130 | - | Four distinct signals expected. |
| Ar-C -CH₂NH₂ | ¹³C | ~142 | - | Quaternary carbon attached to the aminomethyl group. |
| Ar-C -N₃ | ¹³C | ~140 | - | Quaternary carbon attached to the azide group. |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are vital for identifying the key functional groups present in this compound. researchgate.net The frequencies of molecular vibrations are characteristic of specific bonds and functional groups, providing a "fingerprint" for the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The most prominent and diagnostic peak in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (νas(N₃)). nih.govresearchgate.netacs.org This peak typically appears in a relatively clear region of the spectrum. The primary amine group gives rise to N-H stretching vibrations and a characteristic scissoring (bending) vibration. ugent.be
Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. libretexts.org While the asymmetric azide stretch is also Raman active, the symmetric stretch (νs(N₃)) is often more intense in the Raman spectrum. irdg.orgias.ac.in Aromatic C-H and C=C stretching vibrations are also readily observed.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric Stretch (νas) | Azide (-N₃) | IR | 2150 - 2100 | Strong, Sharp |
| Symmetric Stretch (νs) | Azide (-N₃) | Raman | 1350 - 1250 | Medium to Strong |
| N-H Stretch | Primary Amine (-NH₂) | IR | 3400 - 3250 | Medium (two bands) |
| N-H Scissoring (δ) | Primary Amine (-NH₂) | IR | 1650 - 1580 | Medium to Strong |
| Aromatic C=C Stretch | Phenyl Ring | IR / Raman | 1600 - 1450 | Medium to Strong |
| Aromatic C-H Stretch | Phenyl Ring | IR / Raman | 3100 - 3000 | Medium |
| Benzylic C-N Stretch | -CH₂-NH₂ | IR | 1250 - 1020 | Medium |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of the parent ion, which allows for the unambiguous confirmation of the molecular formula. Furthermore, analysis of the fragmentation patterns provides corroborating structural evidence.
Under electron ionization (EI) or electrospray ionization (ESI), this compound undergoes characteristic fragmentation. nih.govnih.gov The most common fragmentation pathways for aryl azides involve the initial loss of a nitrogen molecule (N₂, 28 Da) to form a highly reactive nitrene intermediate, which may then rearrange. researchgate.netnih.govacs.org For benzylamines, a primary fragmentation is the cleavage of the C-C bond adjacent to the nitrogen (α-cleavage) or cleavage of the benzylic C-N bond. libretexts.org
Key Fragmentation Pathways:
Loss of N₂: The molecular ion [M]⁺˙ loses a neutral N₂ molecule to form an ion at m/z [M-28]⁺˙.
Benzylic Cleavage: The molecular ion can lose an •NH₂ radical, or more commonly, the protonated molecule [M+H]⁺ can lose ammonia (B1221849) (NH₃). nih.govresearchgate.net
Formation of Tropylium (B1234903) Ion: A common pathway for benzyl (B1604629) derivatives involves rearrangement to form the stable tropylium cation (C₇H₇⁺) at m/z 91, although the presence of the azide substituent will influence this.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound (C₇H₈N₄, Exact Mass: 148.0749)
| Ion Formula | m/z (Nominal) | Proposed Identity / Origin |
| [C₇H₈N₄]⁺˙ | 148 | Molecular Ion (M⁺˙) |
| [C₇H₈N₂]⁺˙ | 120 | Loss of N₂ from the molecular ion |
| [C₇H₆N]⁺ | 104 | Loss of N₂ and subsequent loss of NH₂ |
| [C₆H₅]⁺ | 77 | Phenyl cation, from cleavage of the ring-CH₂ bond |
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its isolation and purity assessment.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most common method for the analysis of non-volatile or thermally sensitive compounds like this compound. ijarsct.co.inacs.org The basic nature of the amine group requires careful method development to achieve good peak shape and resolution. sciencemadness.org
A typical RP-HPLC method would utilize a non-polar stationary phase (e.g., C18) and a polar mobile phase. To ensure the amine is protonated and to prevent peak tailing, the mobile phase is usually acidified with additives like formic acid or trifluoroacetic acid, or buffered with salts like ammonium (B1175870) formate. mdpi.com Detection is commonly performed using a UV detector, as the phenyl ring provides a strong chromophore. sielc.com
Table 4: Exemplar RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications for Volatile Derivatives
While direct Gas Chromatography (GC) analysis of primary amines can be challenging due to their polarity and potential for thermal degradation, GC is a powerful technique for volatile compounds. nih.gov To make this compound amenable to GC analysis, a derivatization step is typically employed. iu.eduresearchgate.net
Derivatization involves reacting the primary amine with a reagent to form a more volatile and thermally stable derivative. sigmaaldrich.com Common strategies include acylation (e.g., with trifluoroacetic anhydride, TFAA) or silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA). iu.edu The resulting derivative will have improved chromatographic properties, such as sharper peaks and reduced column interaction. The analysis would be performed on a capillary column with detection by Flame Ionization (FID) or Mass Spectrometry (MS). osti.gov
Table 5: GC Derivatization and Analysis Strategy for this compound
| Step | Procedure / Parameter | Description |
| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) | Reacts with the primary amine to form a stable, volatile trifluoroacetamide (B147638) derivative. |
| Reaction Conditions | Anhydrous solvent (e.g., Ethyl Acetate), room temperature, 30 min | The reaction is typically rapid and proceeds to completion under mild conditions. |
| GC Column | Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane) | Provides good separation for a wide range of derivatized compounds. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the derivative without degradation. |
| Oven Program | 100 °C hold 2 min, ramp to 280 °C at 15 °C/min | A temperature gradient to separate the derivative from other components. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information, while FID offers robust quantification. |
Hyphenated Techniques (e.g., LC-MS/MS, MALDI-IMS) for Complex Mixture Analysis
The analysis of this compound in complex biological or chemical matrices necessitates the use of sophisticated analytical techniques that offer both high separation efficiency and sensitive, specific detection. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent quantitative and qualitative analysis in liquid samples, while matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) offers a unique capability to map the spatial distribution of the analyte within a solid sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the quantification and identification of this compound in intricate mixtures. The liquid chromatography stage separates the target analyte from other components in the sample, after which the mass spectrometer provides sensitive and selective detection. Ultra-performance liquid chromatography (UPLC) systems, which utilize columns with sub-2-µm particles, are often preferred for their high resolution and throughput.
A typical LC-MS/MS method for the analysis of this compound would involve reversed-phase chromatography with a C8 or C18 column. Gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to facilitate protonation, is a common approach. Detection is achieved with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. In this mode, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interference from matrix components, allowing for accurate quantification even at low concentrations.
Fictional data for illustrative purposes
Table 1: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Condition |
|---|---|
| LC System | UPLC I-Class |
| Column | ACQUITY HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Xevo TQ-XS Tandem Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Precursor > Product) | m/z 149.1 > m/z 121.1 (loss of N₂) |
| Collision Energy | 15 eV |
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS)
MALDI imaging mass spectrometry is a label-free technique that allows for the visualization of the spatial distribution of molecules within a thin sample, such as a tissue section. This method combines the sensitivity of mass spectrometry with spatial information, providing a "chemical microscope". For the analysis of aryl azides like this compound, a critical consideration is the choice of the MALDI matrix. Standard UV lasers used in MALDI instruments (e.g., 337 nm) can cause photodegradation of the azide group, leading to the loss of dinitrogen (N₂). Research has shown that matrices with strong absorbance near the laser's wavelength, such as sinapinic acid, can protect photolabile azido derivatives from fragmentation, allowing for the detection of the intact molecule. In contrast, matrices like α-cyano-4-hydroxycinnamic acid (ACHC) and 2,5-dihydroxybenzoic acid (DHB) may lead to a higher prevalence of photoinduced degradation products.
The general workflow for MALDI-IMS analysis of this compound in a complex solid mixture would involve:
Sectioning the sample (e.g., a biological tissue) to a thickness of a few micrometers.
Coating the section with a suitable matrix, such as sinapinic acid, to facilitate desorption and ionization while preserving the integrity of the azide group.
Acquiring mass spectra in a grid-like pattern across the sample surface.
Generating ion-density maps for the m/z corresponding to this compound to visualize its spatial distribution.
Table 2: Comparison of MALDI Matrices for Aryl Azide Analysis
| Matrix | Intact Ion Signal | Fragmentation | Reference |
|---|---|---|---|
| Sinapinic Acid | Predominant | Minimal | |
| α-Cyano-4-hydroxycinnamic acid (ACHC) | Low | Prevalent | |
| 2,5-Dihydroxybenzoic acid (DHB) | Low | Prevalent |
In Situ and Operando Spectroscopic Monitoring of Reactions
Understanding the reaction kinetics and mechanisms involving this compound requires real-time monitoring of the chemical transformations. In situ and operando spectroscopic techniques are invaluable for this purpose, as they provide molecular-level information about the catalyst and reacting species under actual reaction conditions. Operando spectroscopy is a specific type of in situ analysis where the spectroscopic characterization is coupled with simultaneous measurement of catalytic activity and selectivity.
Reaction Monitoring with Infrared and Raman Spectroscopy
Vibrational spectroscopies, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are particularly well-suited for monitoring reactions of this compound. The azide functional group has a very strong and characteristic asymmetric stretching vibration (νₐₛ(N₃)) that appears in a region of the infrared and Raman spectra that is often free from other interfering signals. The disappearance of this band can be used to monitor the progress of reactions involving the azide moiety, such as the Staudinger reduction.
For example, in the Staudinger reduction of this compound to (3-aminophenyl)methanamine, the progress of the reaction could be monitored by the decrease in the intensity of the azide peak (around 2100 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) and N-H bending bands (around 1600 cm⁻¹) corresponding to the formation of the primary amine.
Operando Raman spectroscopy, often coupled with an online product analysis technique like mass spectrometry, can provide a detailed understanding of structure-activity relationships in catalytic reactions. For instance, in a catalytic reduction of this compound, operando Raman could be used to monitor changes in the catalyst structure and the surface-adsorbed species simultaneously with the formation of the amine product. This allows for the identification of active catalytic sites and reaction intermediates.
Table 3: Key Vibrational Frequencies for Monitoring Reactions of this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | 2160 - 2120 | IR, Raman |
| Primary Amine (-NH₂) | N-H Stretch | 3500 - 3300 | IR, Raman |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | IR |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | IR, Raman |
Computational and Theoretical Investigations of 3 Azidophenyl Methanamine
Quantum Chemical Studies on Electronic Structure and Bonding Characteristics
Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be instrumental in characterizing the electronic structure and bonding of (3-azidophenyl)methanamine. Such studies would typically involve geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its molecular architecture.
Furthermore, analysis of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal crucial information about its electronic properties. The energy and distribution of these frontier orbitals are fundamental to understanding the molecule's reactivity, as they indicate the regions most likely to be involved in electron donation and acceptance.
Table 1: Hypothetical Data from Quantum Chemical Calculations of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | (Value in eV) | Indicates electron-donating ability; susceptibility to electrophilic attack. |
| LUMO Energy | (Value in eV) | Indicates electron-accepting ability; susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and electronic stability. |
| Dipole Moment | (Value in Debye) | Provides insight into the molecule's polarity and intermolecular interactions. |
Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.
Computational Modeling of Reaction Pathways and Transition State Analysis
Computational modeling could be employed to investigate the potential reaction pathways involving this compound. For instance, the thermal or photochemical decomposition of the azide (B81097) group is a characteristic reaction that could be modeled to understand its mechanism and kinetics. By mapping the potential energy surface, researchers can identify transition states—the high-energy intermediates that connect reactants to products.
The analysis of these transition states provides critical information about the activation energy of a reaction, which is a key determinant of the reaction rate. Computational methods can elucidate the geometry and electronic structure of these fleeting species, offering insights that are often difficult to obtain through experimental means alone.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations would be a powerful tool for exploring the conformational landscape of this compound. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and the different shapes (conformers) it can adopt. By analyzing the simulation trajectory, one can identify the most stable conformers and the energy barriers between them.
MD simulations can also be used to study how this compound interacts with other molecules, including solvents or potential biological targets. This would be crucial for understanding its behavior in different environments and for designing applications where specific intermolecular interactions are important.
Prediction of Reactivity and Selectivity Profiles Based on Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory provides a framework for predicting the reactivity and selectivity of chemical reactions. Based on the interaction between the HOMO of one reactant and the LUMO of another, FMO theory can explain why certain reactions are favored over others.
For this compound, FMO analysis could predict its behavior in various reactions, such as cycloadditions involving the azide group. By examining the energies and symmetries of the frontier orbitals, it would be possible to predict the regioselectivity and stereoselectivity of such reactions, guiding synthetic efforts.
Table 2: Predicted Reactivity Descriptors for this compound based on FMO Theory
| Descriptor | Predicted Value | Implication for Reactivity |
| Chemical Hardness | (Value in eV) | A measure of resistance to change in electron distribution. |
| Electronegativity | (Value in eV) | A measure of the ability to attract electrons. |
| Electrophilicity Index | (Dimensionless) | A quantitative measure of electrophilic character. |
Note: The values in this table are placeholders and would need to be calculated from the HOMO and LUMO energies.
De Novo Design Principles for New Functional Derivatives
While there is no existing research on the de novo design of functional derivatives of this compound, this area holds significant potential. Computational methods could be used to design new molecules based on the this compound scaffold with tailored properties. By systematically modifying the structure—for example, by adding different functional groups to the phenyl ring or the aminomethyl group—and then calculating the properties of these new derivatives, it would be possible to identify candidates with desired characteristics, such as enhanced reactivity, specific binding capabilities, or improved electronic properties. This in silico screening approach can significantly accelerate the discovery of new functional materials and pharmacologically active compounds.
Future Perspectives and Emerging Research Directions for 3 Azidophenyl Methanamine
Development of Next-Generation Synthetic Strategies with Enhanced Efficiency and Sustainability
The future synthesis of (3-azidophenyl)methanamine and its derivatives is geared towards methodologies that are not only efficient but also environmentally benign. Traditional synthetic routes often involve harsh reagents and multiple steps. Emerging strategies focus on improving atom economy, reducing waste, and utilizing milder reaction conditions.
Key areas of development include:
Flow Chemistry: Continuous flow processes offer significant advantages over batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation. sigmaaldrich.comsigmaaldrich.comresearchgate.net The synthesis of organic azides can be hazardous in batch processes due to the potential for explosive decomposition; flow reactors minimize the volume of reactive intermediates at any given time, thus improving safety. researchgate.net
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can lead to highly selective transformations under mild, aqueous conditions. mdpi.com For instance, transaminases could be explored for the stereoselective synthesis of chiral derivatives from a corresponding ketone precursor.
Catalytic C-H Functionalization: Directing group-assisted C-H activation and subsequent azidation or amination of aromatic rings represents a powerful and atom-economical approach. mdpi.com Transition metal catalysis, in particular, has shown promise for the direct introduction of azide (B81097) groups, bypassing traditional multi-step sequences. mdpi.com
Green Chemistry Approaches: The implementation of green chemistry principles, such as using safer solvents (e.g., water or supercritical CO2), renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), is a major focus. mdpi.commdpi.com
Table 1: Comparison of Synthetic Strategies
| Strategy | Key Advantages | Potential Challenges | Relevant Research Area |
|---|---|---|---|
| Flow Chemistry | Enhanced safety, scalability, automation, precise control | Initial equipment setup cost, potential for clogging | Process Chemistry, Chemical Engineering |
| Biocatalysis | High selectivity (chemo-, regio-, stereo-), mild conditions, low environmental impact | Enzyme stability, substrate scope limitations, cost of enzymes | Green Chemistry, Biotechnology |
| C-H Functionalization | High atom economy, reduced number of synthetic steps | Control of regioselectivity, catalyst cost and sensitivity | Organometallic Chemistry, Catalysis |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, uniform heating | Scalability can be an issue, potential for localized overheating | Sustainable Synthesis, Process Intensification |
Exploration of Underexplored Reactivity and Transformative Potential
While the azide and amine groups have well-established reactivities, their interplay within the this compound framework presents opportunities for novel chemical transformations. Future research will likely focus on harnessing the unique electronic and steric properties of this molecule to achieve unprecedented reactivity.
Emerging areas of exploration include:
Intramolecular Cyclizations: Under specific conditions (e.g., thermal or photochemical activation), the azide can form a highly reactive nitrene intermediate. This nitrene could potentially undergo intramolecular reactions with the aminomethyl group or the aromatic ring to form novel heterocyclic systems. researchgate.net
Multi-Component Reactions (MCRs): The presence of two distinct reactive sites makes this compound an ideal candidate for complex MCRs. For example, a one-pot reaction could involve the amine participating in an initial transformation (like an Ugi or Passerini reaction), followed by a subsequent azide-alkyne cycloaddition. researchgate.net
Orthogonal Derivatization: The distinct reactivity of the amine (e.g., acylation, reductive amination) and the azide (e.g., click chemistry, Staudinger reaction) allows for selective, stepwise functionalization. mdpi.com This enables the construction of complex molecules where different moieties can be precisely installed at either end of the molecule.
Transformative Reactions: The azide group can serve as a precursor to other functionalities beyond amines, such as nitriles or amides, through controlled decomposition or rearrangement reactions, expanding the synthetic utility of the core structure.
Integration into Advanced Multifunctional Systems and Smart Materials
The bifunctional nature of this compound makes it an excellent linker molecule for the creation of advanced materials with tailored properties. The amine group can be used for covalent attachment to surfaces or polymer backbones, while the azide group remains available for post-functionalization via bioorthogonal chemistry.
Potential applications in materials science include:
Surface Modification: The molecule can be used to functionalize surfaces (e.g., silicon wafers, gold nanoparticles, graphene). The amine can form a stable bond with the surface, presenting the azide group outwards to capture other molecules through click chemistry.
Polymer Synthesis: It can act as a monomer or a cross-linking agent in polymerization reactions. For example, it can be incorporated into polyamides or polyimides through its amine group, with the azide groups serving as handles for later modification of the polymer's properties.
Hydrogel Formation: As a cross-linker, it can contribute to the formation of "smart" hydrogels that can respond to external stimuli. The azide allows for the incorporation of bioactive molecules or imaging agents into the hydrogel matrix.
Dendrimer Construction: The molecule can serve as a building block for the divergent or convergent synthesis of dendrimers, creating highly branched, well-defined macromolecules with a high density of functional groups on their periphery.
Synergistic Applications at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
The true potential of this compound lies at the convergence of multiple scientific disciplines. Its ability to bridge synthetic materials with biological systems through its dual functionality is a key area for future development.
Examples of synergistic applications include:
Bioconjugation and Drug Delivery: The compound can act as a linker to attach drugs or targeting ligands to nanoparticles or polymers for targeted drug delivery systems. The amine could be used to attach the linker to a carrier, while the azide allows for the efficient "clicking" on of a therapeutic payload.
Biosensors: It can be used to immobilize capture probes (e.g., antibodies, DNA strands) onto a sensor chip. The amine would anchor the molecule to the sensor surface, and the azide would be used to attach the biological probe, creating a stable and oriented biosensor surface.
Tissue Engineering: The molecule can be used to modify scaffolding materials to promote cell adhesion and growth. The azide groups on the scaffold surface can be used to attach cell-adhesive peptides or growth factors, creating a more biocompatible and bioactive environment.
High-Throughput Screening and Combinatorial Chemistry Approaches for Novel Derivatives
This compound is a prime candidate for use as a scaffold in combinatorial chemistry to generate large libraries of diverse small molecules for high-throughput screening (HTS) in drug discovery and materials science. nih.govcrsubscription.com
Future directions in this area involve:
Library Synthesis: Using the primary amine as a point of diversification, a wide array of substituents can be introduced via reactions like acylation, sulfonylation, and reductive amination with a library of aldehydes and ketones. researchgate.netnih.gov The resulting library of compounds would all share the (3-azidophenyl) core, allowing for structure-activity relationship (SAR) studies.
Fragment-Based Drug Discovery (FBDD): The core structure can be considered a fragment that can be elaborated upon. The azide group provides a reliable handle for linking this fragment to other small molecules or fragments via click chemistry to explore a wider chemical space.
Encoded Library Technology (ELT): The amine group can be used to attach a unique DNA tag to each derivative. The entire library can then be screened simultaneously against a biological target. The azide remains available for further diversification or as a reactive probe.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (3-azidophenyl)methanamine in laboratory settings?
- Methodological Answer :
- Storage : Store in sealed, airtight containers under refrigeration (2–8°C) to minimize degradation. Use inert gas (e.g., argon) for long-term storage to prevent moisture absorption .
- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .
- Spill Management : Absorb spills with dry sand or chemical-resistant absorbents. Avoid water to prevent uncontrolled reactions. Dispose of waste via approved hazardous material protocols .
Q. How can researchers synthesize this compound, and what are common pitfalls?
- Methodological Answer :
- Synthetic Route : Start with (3-bromophenyl)methanamine as a precursor. Perform azide substitution via nucleophilic aromatic substitution (SNAr) using sodium azide in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Pitfalls :
- Azide Stability : Avoid excessive heating or shock to prevent decomposition. Conduct reactions under inert atmosphere (N₂/Ar) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC or NMR .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Analysis : ¹H/¹³C NMR to confirm aromatic proton environments (δ 6.8–7.5 ppm for phenyl groups) and azide integration .
- IR Spectroscopy : Detect the azide stretch (~2100 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 163.08) .
Advanced Research Questions
Q. How do structural modifications of this compound influence its bioorthogonal reactivity in click chemistry?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce substituents (e.g., nitro, fluoro) at the para position to enhance azide reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Monitor kinetics via UV-Vis or fluorescence quenching .
- Steric Effects : Compare reaction rates of ortho-substituted derivatives using DFT calculations to model transition states .
- Validation : Use kinetic assays with standardized alkyne probes (e.g., BODIPY-alkyne) to quantify cycloaddition efficiency .
Q. What strategies resolve contradictory data in the biological activity of this compound derivatives?
- Methodological Answer :
- Assay Optimization : Employ orthogonal assays (e.g., enzyme inhibition + cell viability) to differentiate off-target effects .
- Metabolic Stability : Test derivatives in liver microsome models to assess pharmacokinetic interference .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) and correlate with experimental IC₅₀ values .
Q. How can researchers design SAR studies for this compound-based antimicrobial agents?
- Methodological Answer :
- Scaffold Diversification : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) on the phenyl ring. Assess minimum inhibitory concentrations (MICs) against Gram-positive/-negative bacteria .
- Mechanistic Probes : Use fluorescently tagged derivatives to track cellular uptake via confocal microscopy .
- Data Analysis : Apply multivariate regression to correlate logP, Hammett constants, and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
